molecular formula C7H4F2O2 B1322476 3,6-Difluoro-2-hydroxybenzaldehyde CAS No. 502762-92-7

3,6-Difluoro-2-hydroxybenzaldehyde

Cat. No. B1322476
M. Wt: 158.1 g/mol
InChI Key: PWGMIHBQTCIAKM-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-hydroxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of two fluorine atoms and a hydroxyl group attached to the benzene ring. While the provided papers do not directly discuss 3,6-Difluoro-2-hydroxybenzaldehyde, they do provide insights into the synthesis, structure, and properties of similar compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds often involves halogenated intermediates and the use of various reagents to introduce functional groups. For instance, the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% from 2-tert-butyl-p-cresol . Similarly, 3-fluoro-4-methoxybenzaldehyde was prepared through a reaction involving hexamethylenetetramine and trifluoroacetic acid, simplifying the synthetic method to one step . These methods suggest that the synthesis of 3,6-Difluoro-2-hydroxybenzaldehyde could also involve halogenated precursors and specific oxidizing agents to introduce the hydroxyl and fluorine groups.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often investigated using spectroscopic methods and crystallography. For example, the crystal structure of a compound related to 3-methoxy-2-hydroxybenzaldehyde was determined, revealing binegative tridentate bonding to central metal atoms in its complexes . Although the exact structure of 3,6-Difluoro-2-hydroxybenzaldehyde is not provided, similar analytical techniques could be used to deduce its molecular geometry and bonding patterns.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The papers provided do not detail reactions specific to 3,6-Difluoro-2-hydroxybenzaldehyde, but they do describe the reactivity of similar compounds. For instance, the synthesis of a major metabolite of an antiarthritic drug candidate from a tert-butyl-hydroxylated benzaldehyde derivative indicates that such compounds can be transformed into biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzene ring. The synthesis of 2,6-Difluorobenzaldehyde, for example, involves optimizing reaction conditions to achieve high yield and purity, indicating that factors like temperature and solvent choice are crucial for the desired properties . While the specific properties of 3,6-Difluoro-2-hydroxybenzaldehyde are not discussed, it can be inferred that its fluorine and hydroxyl substituents would affect its reactivity and physical characteristics, such as hydrogen bonding potential and electronic properties.

Scientific Research Applications

  • “3,6-Difluoro-2-hydroxybenzaldehyde” is a chemical compound with the molecular formula C7H4F2O2 and a molecular weight of 158.1 .
  • It’s a solid substance at room temperature .
  • It’s used as a reagent in organic synthesis .
  • It serves as a building block in the production of pharmaceuticals .
  • It’s also used as a substrate for the enzymatic synthesis of certain compounds .
  • It’s used as a reagent in organic synthesis .
  • It serves as a building block in the production of pharmaceuticals .
  • It’s also used as a substrate for the enzymatic synthesis of certain compounds .
  • It’s available for purchase from various chemical suppliers, indicating its use in laboratory research .
  • It’s used as a reagent in organic synthesis .
  • It serves as a building block in the production of pharmaceuticals .
  • It’s also used as a substrate for the enzymatic synthesis of certain compounds .
  • It’s available for purchase from various chemical suppliers, indicating its use in laboratory research .

Safety And Hazards

The safety information for 3,6-Difluoro-2-hydroxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,6-difluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGMIHBQTCIAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626370
Record name 3,6-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-2-hydroxybenzaldehyde

CAS RN

502762-92-7
Record name 3,6-Difluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502762-92-7
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